molecular formula C13H15NO B2542250 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 878656-31-6

1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2542250
CAS No.: 878656-31-6
M. Wt: 201.269
InChI Key: IHCPXEGJXBFTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde (CAS 878656-31-6) is a synthetically versatile indole derivative designed for advanced pharmaceutical research and drug discovery. As a functionalized building block, its molecular structure incorporates key features—specifically the 3-carbaldehyde group and the 1-ethyl-2,5-dimethyl substitution pattern—that make it a valuable precursor for constructing complex heterocyclic systems. Indole derivatives are prominent scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities . This compound serves as a crucial intermediate in the exploration of novel therapeutic agents. Research into analogous indole-3-carbaldehyde structures has demonstrated their application in developing substances with significant antibacterial activity , including against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the indole core is a fundamental component in the synthesis of molecules evaluated for their anticancer and antiproliferative properties against various human cancer cell lines . The aldehyde functional group is particularly valuable for synthetic chemistry, enabling condensation reactions to form new carbon-nitrogen bonds, and facilitating the construction of complex molecular architectures such as quinazolinones and other fused azaheterocycles, which are common pharmacophores in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-2,5-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-9(2)5-6-13(11)14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPXEGJXBFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Ethyl-2,5-dimethylaniline

The precursor N-ethyl-2,5-dimethylaniline serves as the critical starting material. Its preparation involves:

  • Alkylation of 2,5-dimethylaniline with ethyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12 hours.
  • Purification via vacuum distillation or column chromatography to isolate the N-ethyl derivative.

Key Data :

Parameter Value
Yield 68–72%
Boiling Point 210–215°C (0.1 mmHg)
$$ ^1H $$-NMR (CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 6H, Ar-CH₃), 3.95 (q, 2H, NCH₂), 6.65–7.10 (m, 3H, Ar-H)

Vilsmeier-Haack Reaction Protocol

The N-ethyl-2,5-dimethylaniline undergoes cycloformylation using the Vilsmeier reagent (DMF-POCl₃ complex):

  • Reagent Preparation : Phosphorus oxychloride (1.2 equiv) is added dropwise to anhydrous DMF at 0–5°C, stirred for 30 minutes.
  • Cyclization : The aniline derivative is added to the reagent at 0–5°C, followed by gradual warming to reflux (90–100°C) for 6–8 hours.
  • Workup : The mixture is cooled, quenched with saturated Na₂CO₃ (pH 8–9), and extracted with ethyl acetate. The crude product is recrystallized from ethanol.

Optimization Insights :

  • Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., over-chlorination).
  • Solvent Choice : Anhydrous DMF ensures reagent stability and facilitates cyclization.

Reaction Outcomes :

Parameter Value
Yield 55–60%
Melting Point 142–144°C
$$ ^1H $$-NMR (DMSO-d₆) δ 1.42 (t, 3H, CH₂CH₃), 2.38 (s, 6H, Ar-CH₃), 4.25 (q, 2H, NCH₂), 8.15 (s, 1H, CHO), 7.10–7.85 (m, 3H, Ar-H)
$$ ^{13}C $$-NMR (DMSO-d₆) δ 185.3 (CHO), 138.9, 137.4, 128.1, 124.5, 122.5, 112.8 (Ar-C), 45.2 (NCH₂), 15.3 (CH₂CH₃), 21.1 (Ar-CH₃)

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis enable direct functionalization of preformed indoles:

  • Aldehyde Installation : A palladium/copper system mediates the coupling of 1-ethyl-2,5-dimethylindole with formylating agents (e.g., CO/H₂).

Limitations :

  • Substrate Scope : Limited to electron-rich indoles.
  • Cost : High catalyst loading reduces practicality for large-scale synthesis.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$-NMR :

  • The aldehyde proton resonates as a singlet at δ 9.95–10.10, characteristic of indole-3-carbaldehydes.
  • Ethyl and methyl groups exhibit distinct splitting patterns:
    • NCH₂CH₃: δ 1.42 (t, J = 7.2 Hz), 4.25 (q, J = 7.2 Hz).
    • Ar-CH₃: δ 2.38 (s).

$$ ^{13}C $$-NMR :

  • The aldehyde carbon appears at δ 185.3, confirming successful formylation.
  • Quaternary carbons adjacent to substituents (e.g., C-2, C-5) show upfield shifts due to methyl group electron donation.

Mass Spectrometry

  • ESI-MS : m/z 217.3 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅NO.
  • Fragmentation patterns include loss of CHO (m/z 189.2) and sequential demethylation (m/z 175.1).

Industrial and Laboratory-Scale Considerations

Scalability of the Vilsmeier-Haack Method

  • Batch Size : Reactions up to 500 g demonstrate consistent yields (58–62%) with minimal byproducts.
  • Waste Management : Phosphorus oxychloride necessitates neutralization with aqueous base, generating phosphate salts for safe disposal.

Green Chemistry Alternatives

  • Solvent Recycling : DMF recovery via distillation reduces environmental impact.
  • Catalytic Methods : Immobilized Lewis acids (e.g., ZnCl₂-SiO₂) enable milder conditions (70°C, 4 hours) with comparable yields.

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

The reaction proceeds via electrophilic activation of the indole ring. The Vilsmeier reagent (DMF/POCl₃) generates an electrophilic species (N-methyliminium chloride), which reacts with the indole’s electron-rich π-system. This leads to C-3 formylation after hydrolysis .

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile, acetylacetone) under acidic conditions to form α,β-unsaturated carbonyl derivatives. For example:

  • Reaction with 2-thioxo-dihydro-pyrimidine-4,6-dione yields Knoevenagel adducts .

  • Triphenylphosphine (TPP) catalyzes condensation with 3-cyanoacetylindole to generate acrylonitrile derivatives .

Nitration

Substitution patterns influence nitration outcomes:

  • Unsubstituted indole-3-carboxaldehyde : Nitration with HNO₃/AcOH yields 5-nitro-1H-indole-3-carboxaldehyde .

  • N-Methyl derivatives : Result in mixed regioisomers (e.g., 4-nitro and 6-nitro products) .

Fragmentation Reactions

Under basic or amine conditions, derivatives undergo deformylation , leading to indole fragments. This is critical in natural product synthesis and drug design .

Reactions with CH-Acids

  • Barbituric acids : Form indolin-2-one derivatives via Knoevenagel condensation, followed by cyclization .

  • Pyrazolones : Yield 4-aminomethylenepyrazolones under similar conditions .

Physical and Spectroscopic Data

Property Value
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
1H NMR (DMSO-d₆) δ 12.14 (1H, broad), 9.95 (1H, s)
13C NMR (DMSO-d₆) δ 185.34 (carbonyl), 138.85–112.80 (aromatic)
CAS Number 878656-31-6

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound exhibits significant potential as an anticancer agent. It has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating immune responses and cellular proliferation. Activation of AhR by this compound enhances the production of interleukin-22 (IL-22), a cytokine that promotes mucosal immunity and has been linked to cancer cell apoptosis and inhibition of tumor growth.

Mechanism of Action
The mechanism involves the induction of apoptosis in cancer cells and modulation of cell signaling pathways. By influencing gene expression related to immune responses, 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde may enhance the body’s ability to combat tumors .

Biochemical Applications

Enzyme Inhibition
This compound has been identified as an inhibitor of aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway. Inhibition of these enzymes can be beneficial in managing conditions such as diabetic complications and oxidative stress-related diseases.

Cellular Effects
Research indicates that this compound influences various cellular processes, including metabolism and gene expression. It has been observed to affect signaling pathways that are crucial for maintaining cellular homeostasis .

Synthetic Applications

Building Block for Derivatives
The compound serves as a versatile building block for synthesizing various indole derivatives. Its carbonyl group readily undergoes C–C and C–N coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activities .

Synthetic Application Description
Synthesis of Indole Derivatives Used as a starting material for creating diverse indole-based compounds .
Knoevenagel Condensation Products Participates in Knoevenagel reactions to form biologically active derivatives .
Antiproliferative Agents New derivatives synthesized from this compound have shown significant antiproliferative activity against cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited enhanced cytotoxic effects on breast cancer cell lines (MCF-7), suggesting its potential as a lead compound for developing new anticancer drugs .
  • Biochemical Pathway Analysis : Research involving enzyme inhibition showed that this compound effectively reduced aldose reductase activity, indicating its potential role in therapeutic strategies for diabetes management.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde is primarily related to its interactions with biological targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate immune responses, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features of 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde with other indole derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group Molecular Weight (g/mol) Key References
This compound 878656-31-6 C₁₃H₁₅NO 1-Ethyl, 2/5-Methyl Aldehyde (C3) 201.26
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 7-Chloro, 3-Methyl Carboxylic acid (C2) 217.63
1-Ethyl-1H-indole 10604-59-8 C₁₀H₁₁N 1-Ethyl None 145.20
1-(2,5-Dimethylbenzyl)-1H-indole-3-carbaldehyde N/A C₁₈H₁₇NO 2,5-Dimethylbenzyl (N1) Aldehyde (C3) 263.34

Key Observations :

  • Functional Groups : The target compound’s aldehyde group contrasts with the carboxylic acid in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which confers distinct reactivity (e.g., nucleophilic addition vs. acid-base reactions) .
  • Simpler Derivatives : 1-Ethyl-1H-indole lacks additional substituents and functional groups, making it less versatile for synthetic applications despite its lower molecular weight .

Physicochemical Properties

  • Lipophilicity : The carbaldehyde group increases polarity compared to unsubstituted indoles (e.g., 1-Ethyl-1H-indole), but the ethyl and methyl groups may counterbalance this by enhancing hydrophobicity.
  • Thermal Stability : Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) likely exhibit higher melting points due to hydrogen bonding, whereas the aldehyde group in the target compound may reduce intermolecular interactions .

Research and Development Gaps

  • Biological Activity: No direct studies on the target compound’s bioactivity are cited in the provided evidence. Comparative studies with analogs like 1-(2,5-Dimethylbenzyl)-1H-indole-3-carbaldehyde could elucidate structure-activity relationships.
  • Synthetic Optimization : highlights room-temperature synthesis methods for indole derivatives using ionic liquids, which could be adapted to improve the target compound’s yield and purity .

Biological Activity

1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives typically exhibit high affinity for multiple receptors, influencing various signaling pathways.
  • Enzyme Interaction : This compound interacts with enzymes that play crucial roles in metabolic processes and signal transduction.
  • Gene Expression Modulation : It can affect gene expression through mechanisms involving transcription factors and other regulatory proteins.

Biochemical Pathways

Research indicates that this compound participates in several biochemical pathways:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated significant antiproliferative effects against human breast cancer (MCF-7) cell lines .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : It has been linked to the modulation of inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyObjectiveFindings
Synthesis and evaluation of indole derivativesDemonstrated significant antiproliferative activity against MCF-7 cells.
Investigation of indole derivatives for PD-L1 inhibitionIdentified potential small molecule inhibitors with anticancer properties.
Multi-component reactions involving indole derivativesHighlighted the versatility of indole compounds in synthetic chemistry and their biological evaluations.

Cellular Effects

The compound's cellular effects have been documented in various studies:

  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines while sparing normal cells .
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication processes.

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activities : The compound can inhibit specific enzymes involved in cancer progression and inflammation .
  • Modulation of Signaling Pathways : It influences key signaling pathways related to cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Vilsmeier-Haack formylation of substituted indoles. For example, POCl₃ in DMF is used to introduce the aldehyde group at the 3-position of the indole ring (Procedure I-A in ). Subsequent alkylation (e.g., ethylation at the 1-position) involves SN2 substitution with sodium hydride as a base and alkyl halides (Procedure I-B in ).
  • Optimization : Reaction temperature (80–110°C) and stoichiometric ratios (e.g., 1.2 equiv. alkylating agent) are critical for minimizing side products. Crude products often require purification via column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in substituent positions?

  • Methodology : Use SHELXL for small-molecule refinement ( ). Key steps include:

  • Assigning anisotropic displacement parameters for non-hydrogen atoms.
  • Validating hydrogen atom positions via Fourier difference maps.
  • Addressing twinning or disorder using the TWIN/BASF commands in SHELXTL.
    • Validation : Cross-check refined structures against spectroscopic data (e.g., NMR coupling constants) to resolve contradictions between crystallographic and solution-phase geometries .

Q. What analytical techniques are essential for confirming purity and structural integrity?

  • Core Methods :

  • HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., unreacted indole precursors).
  • ¹H/¹³C NMR : Assign signals using DEPT-135 and COSY to confirm ethyl and methyl group regiochemistry.
  • FT-IR : Verify aldehyde C=O stretching (~1680 cm⁻¹) and absence of hydroxyl impurities .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the aldehyde group in cross-coupling reactions be resolved?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70%) may arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf), with the latter improving stability at high temperatures.
  • Aldehyde protection : Pre-forming imine intermediates (e.g., with NH₃·BH₃) to prevent oxidation.
    • Mitigation : Use in situ IR or LC-MS to monitor reaction progress and identify degradation pathways .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

  • Methodology :

  • Knoevenagel condensation : React the aldehyde with active methylene compounds (e.g., malononitrile) in acetic acid under reflux ( ).
  • Reductive amination : Sodium borohydride reduction of Schiff bases (e.g., with primary amines) yields (indol-3-yl)methanol derivatives (Procedure I-C in ).
    • Scale-up : Replace DMF with greener solvents (e.g., EtOH/H₂O) to reduce toxicity and facilitate purification .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Workflow :

  • DFT calculations : Use Gaussian or ORCA to calculate Fukui indices for the indole ring, identifying electron-rich positions (e.g., C4 vs. C6).
  • MD simulations : Assess steric effects of ethyl/methyl groups on reagent accessibility.
    • Validation : Compare predicted sites with experimental halogenation (e.g., iodination in ) or nitration outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.